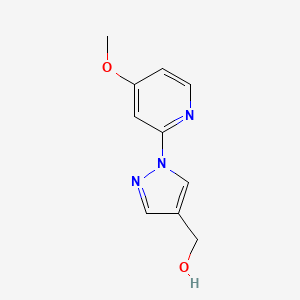

(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol

Vue d'ensemble

Description

The compound “(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol” is a complex organic molecule that contains a pyrazole ring and a methoxypyridine group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Methoxypyridines are derivatives of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a methoxypyridine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the methoxypyridine group. These groups could potentially participate in a variety of chemical reactions, including but not limited to, substitution reactions, addition reactions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring and the methoxypyridine group could influence properties such as polarity, solubility, melting point, and boiling point .Applications De Recherche Scientifique

Protonation Sites and Hydrogen Bonding

The study of protonation sites and hydrogen bonding patterns in N,4-diheteroaryl 2-aminothiazoles, including derivatives similar to "(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol", revealed distinct intermolecular hydrogen bonding patterns. These findings can contribute to understanding the structural properties of such compounds (Böck et al., 2021).

Spin State Behavior in Complex Salts

Research on the spin state behavior of complex salts, including those derived from similar compounds, provides insights into the magnetic properties and potential applications in materials science (Cook & Halcrow, 2015).

Antimicrobial Activity

Compounds with a structure akin to "(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol" have shown promising antimicrobial activities. Such research is vital for the development of new antimicrobial agents (Kumar et al., 2012).

Novel Cyclization Processes

The development of novel cyclization processes for the synthesis of specific derivatives, including those related to "(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol", can lead to the creation of new compounds with potential applications in various fields of chemistry (Reddy et al., 2012).

Potential Antitumor Activity

Research into the synthesis of new indole derivatives containing pyrazoles, similar to "(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol", has indicated potential antitumor activities, highlighting their relevance in medicinal chemistry (Farghaly, 2010).

Electrooxidation Studies

Studies involving the electrooxidation of pyrazole derivatives provide insights into chemical reactions and potential industrial applications (Yoshida et al., 1995).

Heterometallic Cluster Formation

Research on the formation of heterometallic clusters, including compounds related to "(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol", has implications for materials science and coordination chemistry (Zheng & Hu, 2021).

Photo-methoxylation Studies

Studies on the photo-methoxylation of certain compounds can provide valuable insights into photochemical processes and applications in synthesis (Sugimori et al., 1983).

Eco-friendly Synthesis Strategies

Research into eco-friendly synthesis strategies for derivatives of pyrazoles, including compounds similar to "(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol", is essential for sustainable chemistry practices (Mabrouk et al., 2020).

Structural Modifications for Safety

Investigations into the structural modifications of compounds containing elements similar to "(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol" for safety reasons provide insights into drug design and pharmaceutical development (Palmer et al., 2012).

Mécanisme D'action

Target of Action

A structurally similar compound, 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile, has been reported to target nitric oxide synthase, inducible (inos) in humans .

Mode of Action

Based on the structural similarity to the aforementioned compound, it may interact with its target protein, potentially altering its function .

Safety and Hazards

Orientations Futures

The future research directions for this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. Additionally, further studies could be conducted to fully understand its physical and chemical properties, reactivity, and safety profile .

Propriétés

IUPAC Name |

[1-(4-methoxypyridin-2-yl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-9-2-3-11-10(4-9)13-6-8(7-14)5-12-13/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPUSYGPNFVJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)N2C=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)

![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)

![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1404962.png)

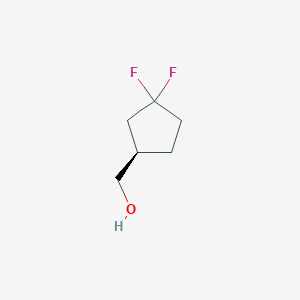

![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)